
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is a coordination compound where cobalt is complexed with two 1,1,1-trifluoro-2,4-pentanedionate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- typically involves the reaction of cobalt salts with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction can be represented as:
[ \text{Co}^{2+} + 2 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Co(CF}_3\text{COCHCOCH}_3\text{)}_2 ]
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur where the 1,1,1-trifluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: These compounds are studied as catalysts in various organic reactions, including oxidation and hydrogenation reactions.
Materials Science: They are used in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine
Medicinal Chemistry: Research is ongoing to explore their potential as therapeutic agents, particularly in cancer treatment due to their ability to interact with biological molecules.
Industry
Pigments and Dyes: Cobalt complexes are used in the production of pigments and dyes due to their vibrant colors.
Electronics: They are investigated for use in electronic devices such as sensors and transistors.
Mecanismo De Acción
The mechanism of action of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- involves the interaction of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center can activate molecular oxygen or hydrogen, facilitating the desired chemical transformation.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt, bis(acetylacetonato)-: Similar structure but with acetylacetonate ligands instead of 1,1,1-trifluoro-2,4-pentanedionate.
Cobalt, bis(benzoylacetonato)-: Similar structure but with benzoylacetonate ligands.
Uniqueness
The presence of trifluoromethyl groups in cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- imparts unique electronic properties, making it more electron-withdrawing compared to its analogs. This can influence its reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.
Propiedades
Fórmula molecular |
C10H8CoF6O4 |
|---|---|
Peso molecular |
365.09 g/mol |
Nombre IUPAC |
cobalt(2+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/2C5H4F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
Clave InChI |
JQFNYRWFHFWCIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


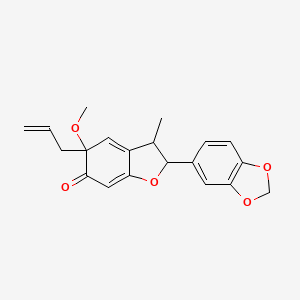
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
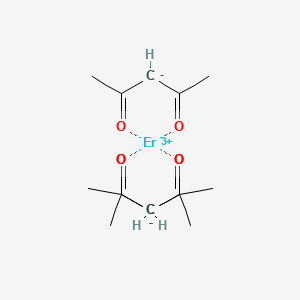
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
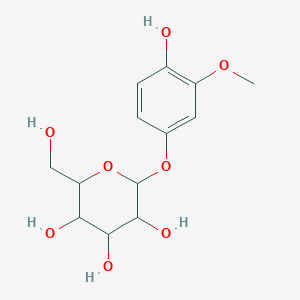
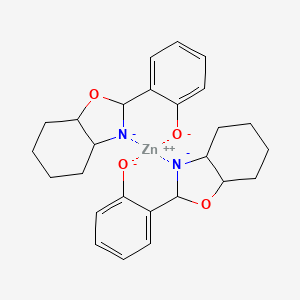
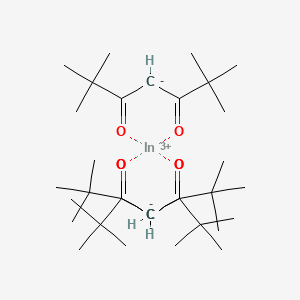
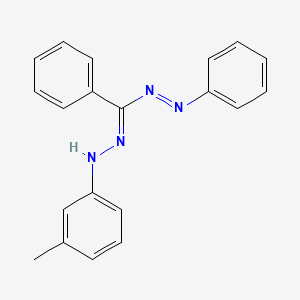
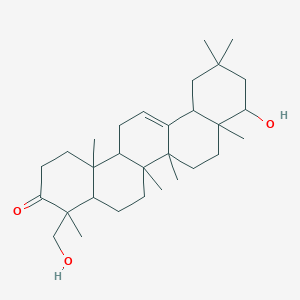
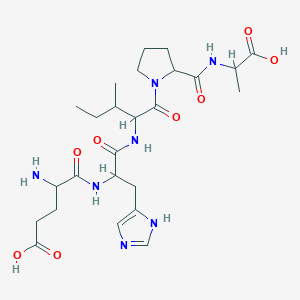
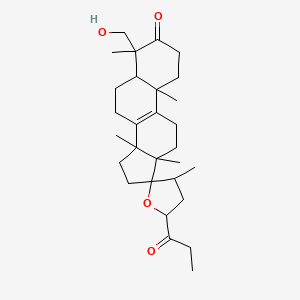
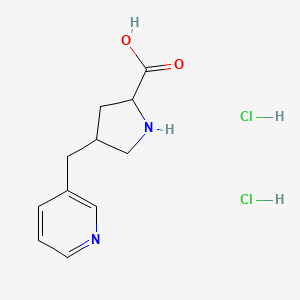
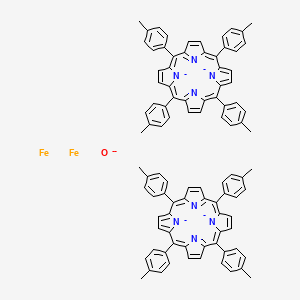
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
